Cas no 19550-30-2 (2,3-dimethylbutan-1-ol)
2,3-dimethylbutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-Butanol,2,3-dimethyl-
- 2,3-dimethylbutan-1-ol
- 2,3-dimethylbutyl alcohol
- 2,3-dimethyl-1-butanol
- 2,3-dimethyl-2-butanol
- 2,3-dimethyl-butan-1-ol
- 2,3-dimethylbutanol
- methyl isobutylcarbinol
- D93394
- 20281-85-0
- 79956-98-2
- EN300-140254
- 1-Butanol, 2,3-dimethyl-,
- 1-Butanol, 2,3-dimethyl-
- 1-Butanol, 2,3-dimethyl-, (.+/-.)-
- SXSWMAUXEHKFGX-UHFFFAOYSA-
- AS-78544
- DIMETHYLBUTANOL
- DTXSID60941324
- SCHEMBL22857
- NS00046754
- InChI=1/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3
- 2,3-methylbutanol
- 54206-54-1
- J-502169
- 19550-30-2
- 2-isopropyl-propanol
- FT-0667337
- AKOS013349577
- EINECS 243-153-0
- (R)-2,3-dimethyl-1-butanol
-
- MDL: MFCD00021999
- Inchi: 1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3
- InChI Key: SXSWMAUXEHKFGX-UHFFFAOYSA-N
- SMILES: OCC(C)C(C)C
Computed Properties
- Exact Mass: 102.10400
- Monoisotopic Mass: 102.104465
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 41.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 1.7
Experimental Properties
- Density: 0.8255
- Melting Point: -48.42°C (estimate)
- Boiling Point: 141.85°C
- Flash Point: 38.6°C
- Refractive Index: 1.4185
- PSA: 20.23000
- LogP: 1.27080
2,3-dimethylbutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D963196-100mg |
2,3-dimethylbutan-1-ol |
19550-30-2 | 95% | 100mg |
$205 | 2024-06-06 | |
| Enamine | EN300-140254-0.05g |
2,3-dimethylbutan-1-ol |
19550-30-2 | 95% | 0.05g |
$200.0 | 2023-06-06 | |
| Enamine | EN300-140254-0.1g |
2,3-dimethylbutan-1-ol |
19550-30-2 | 95% | 0.1g |
$298.0 | 2023-06-06 | |
| Enamine | EN300-140254-0.25g |
2,3-dimethylbutan-1-ol |
19550-30-2 | 95% | 0.25g |
$425.0 | 2023-06-06 | |
| Enamine | EN300-140254-0.5g |
2,3-dimethylbutan-1-ol |
19550-30-2 | 95% | 0.5g |
$668.0 | 2023-06-06 | |
| Enamine | EN300-140254-1.0g |
2,3-dimethylbutan-1-ol |
19550-30-2 | 95% | 1g |
$857.0 | 2023-06-06 | |
| Enamine | EN300-140254-2.5g |
2,3-dimethylbutan-1-ol |
19550-30-2 | 95% | 2.5g |
$1680.0 | 2023-06-06 | |
| Enamine | EN300-140254-5.0g |
2,3-dimethylbutan-1-ol |
19550-30-2 | 95% | 5g |
$2485.0 | 2023-06-06 | |
| Enamine | EN300-140254-10.0g |
2,3-dimethylbutan-1-ol |
19550-30-2 | 95% | 10g |
$3683.0 | 2023-06-06 | |
| Cooke Chemical | LN9971257-100mg |
2,?3-?Dimethyl-?1-?butanol |
19550-30-2 | 95% | 100mg |
RMB 1600.00 | 2025-02-20 |
2,3-dimethylbutan-1-ol Related Literature
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Santikorn Chaimanee,Manat Pohmakotr,Chutima Kuhakarn,Vichai Reutrakul,Darunee Soorukram Org. Biomol. Chem. 2017 15 3985
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2. Influence of a 2-fluoro substituent on diastereoselectivity in the 1,3-dipolar cycloadditions of nitronesMasataka Ihara,Yuko Tanaka,Nobuyuki Takahashi,Yuji Tokunaga,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1997 3043
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Sariya Yodwaree,Darunee Soorukram,Chutima Kuhakarn,Patoomratana Tuchinda,Vichai Reutrakul,Manat Pohmakotr Org. Biomol. Chem. 2014 12 6885
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4. Collective synthesis of several 2,7′-cyclolignans and their correlation by chemical transformationsYu Peng,Zhen-Biao Luo,Jian-Jian Zhang,Long Luo,Ya-Wen Wang Org. Biomol. Chem. 2013 11 7574
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5. Synthesis of (3S*,4R*,6E,10Z?)-3,4,7,11-tetramethyltrideca-6,10-dienal (faranal) using stereospecific 1,4-cis-hydrogenation of conjugated double bondsAndrei A. Vasil’ev,Lars Engman,Edward P. Serebryakov J. Chem. Soc. Perkin Trans. 1 2000 2211
Additional information on 2,3-dimethylbutan-1-ol
Comprehensive Guide to 2,3-Dimethylbutan-1-ol (CAS No. 19550-30-2): Properties, Applications, and Industry Insights
2,3-Dimethylbutan-1-ol (CAS No. 19550-30-2) is a branched-chain primary alcohol with significant relevance in industrial and research applications. Known for its unique chemical structure and versatile properties, this compound has garnered attention in fields such as flavor and fragrance synthesis, pharmaceutical intermediates, and specialty solvents. Its molecular formula, C6H14O, and distinct boiling point (approximately 140–145°C) make it a valuable component in high-precision formulations.
In recent years, the demand for sustainable chemicals and bio-based alternatives has surged, placing compounds like 2,3-dimethylbutan-1-ol under the spotlight. Researchers are exploring its potential as a green solvent due to its lower toxicity compared to traditional options. Additionally, its role in aroma chemistry is pivotal, often used to create fruity or woody notes in perfumes and food additives. This aligns with the growing consumer preference for natural-derived ingredients in cosmetics and consumables.
From a technical perspective, 2,3-dimethylbutan-1-ol exhibits excellent solubility in organic solvents like ethanol and ether, while its hydrophobicity makes it suitable for lipid-based formulations. Industries frequently inquire about its synthesis methods, with catalytic hydrogenation of ketones being a common approach. Questions like "How to optimize the yield of 2,3-dimethylbutan-1-ol?" or "What are its safety profiles?" are frequently searched, reflecting practical concerns in production scaling.
The compound’s stability under storage conditions and compatibility with various polymer matrices also make it a candidate for advanced material science. For instance, it’s investigated as a plasticizer in biodegradable films, addressing the global push for eco-friendly packaging. Moreover, its low volatility and high purity grades (≥98%) are critical for applications requiring minimal impurity interference, such as electronic chemicals.
Emerging trends highlight 2,3-dimethylbutan-1-ol’s potential in energy storage systems. Studies suggest its derivatives could enhance electrolyte performance in batteries, a topic gaining traction amid the electric vehicle (EV) revolution. This connection to renewable energy solutions further elevates its industrial significance, prompting queries like "Can 2,3-dimethylbutan-1-ol improve battery lifespan?" in academic and commercial forums.
Regulatory compliance is another hot topic. While 2,3-dimethylbutan-1-ol is not classified as hazardous under major chemical safety standards (e.g., GHS), manufacturers emphasize proper handling protocols to ensure workplace safety. Data sheets often highlight its flammability limits and recommend ventilated storage, addressing common user concerns about chemical logistics.
In conclusion, 2,3-dimethylbutan-1-ol (CAS No. 19550-30-2) stands as a multifaceted compound bridging traditional and cutting-edge applications. Its adaptability to green chemistry principles and alignment with market trends ensure its continued relevance. For deeper insights, exploring patent databases or academic journals on organic synthesis is recommended, as innovation in this space evolves rapidly.
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